[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(pyrazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLULGOPZPFWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586307 | |
| Record name | {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-55-6 | |
| Record name | 4-(1H-Pyrazol-1-ylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160388-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 1h Pyrazol 1 Ylmethyl Phenyl Methanol
Established Synthetic Pathways and Precursors
The most common and established methods for the synthesis of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol are conducted in the liquid phase. These approaches typically involve a two-step sequence: the formation of a pyrazole-containing benzaldehyde intermediate, followed by the reduction of the aldehyde functionality to the corresponding alcohol.
Liquid Phase Synthesis Approaches
A prevalent liquid-phase strategy for the synthesis of this compound involves the N-alkylation of pyrazole (B372694) with a suitable 4-substituted benzyl (B1604629) derivative. A key precursor for this approach is 4-(bromomethyl)benzaldehyde or 4-(chloromethyl)benzaldehyde. The synthesis can be outlined as follows:
Step 1: N-Alkylation of Pyrazole
In this step, pyrazole is reacted with a 4-(halomethyl)benzaldehyde, typically in the presence of a base in a suitable solvent. The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole, generating the pyrazolate anion, which then acts as a nucleophile, displacing the halide from the benzyl derivative.
| Reactants | Base | Solvent | Conditions | Product |
| Pyrazole, 4-(bromomethyl)benzaldehyde | K₂CO₃ | Acetonitrile or DMF | Room temperature to moderate heating | 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde |
| Pyrazole, 4-(chloromethyl)benzaldehyde | NaH | THF or DMF | 0 °C to room temperature | 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde |
Step 2: Reduction of the Aldehyde
The resulting 4-(1H-pyrazol-1-ylmethyl)benzaldehyde is then reduced to the target compound, this compound. This reduction needs to be chemoselective to avoid the reduction of the pyrazole ring. Mild reducing agents are therefore preferred.
| Substrate | Reducing Agent | Solvent | Conditions | Product |
| 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde | Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol | 0 °C to room temperature | This compound |
| 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether | 0 °C to room temperature (with careful control) | This compound |
An alternative liquid-phase approach involves starting with 4-(aminomethyl)benzoic acid, which can be converted to the corresponding benzyl alcohol derivative first, followed by the construction of the pyrazole ring. However, the former method is generally more direct.
Solid Phase Synthesis Approaches
Solid-phase organic synthesis (SPOS) offers several advantages over traditional liquid-phase methods, including ease of purification and the potential for automation. The synthesis of this compound and its analogues can be adapted to a solid-phase strategy.
A possible solid-phase route would involve anchoring a suitable precursor to a solid support, followed by the key synthetic transformations, and finally, cleavage of the target molecule from the resin. For instance, a resin-bound equivalent of 4-formylbenzyl bromide could be utilized.
General Solid-Phase Strategy:
Immobilization: A resin, such as a Wang or Rink amide resin, is functionalized with a linker that can be subsequently cleaved. A derivative of terephthalaldehyde could be attached to the resin, with one aldehyde group protected.
N-Alkylation: The resin-bound aldehyde is then subjected to N-alkylation with pyrazole under conditions similar to the liquid-phase synthesis.
Reduction: The aldehyde functionality is reduced to the alcohol using a suitable reducing agent.
Cleavage: The final product, this compound, is cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid (TFA), depending on the linker used.
While specific literature detailing the solid-phase synthesis of this exact molecule is scarce, the synthesis of various substituted pyrazoles on solid supports has been reported, demonstrating the feasibility of this approach nih.gov.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and diversity of synthesized compounds, advanced synthetic techniques are being increasingly employed in the preparation of pyrazole derivatives.
High-Throughput Synthesis Platforms for this compound and Analogues
High-throughput synthesis (HTS) platforms, often utilizing automated robotic systems, can significantly accelerate the synthesis and screening of libraries of compounds. For the synthesis of analogues of this compound, HTS can be employed to vary the substituents on both the pyrazole and the phenyl rings.
Automated synthesizers can perform parallel reactions in well-plate formats, allowing for the rapid generation of a multitude of derivatives. This is particularly useful in drug discovery and materials science for structure-activity relationship (SAR) studies. The synthetic route involving the N-alkylation of a diverse set of substituted pyrazoles with a range of substituted benzyl halides is well-suited for automation nih.govthieme-connect.com.
Flow chemistry is another advanced technique that can be applied. In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, especially for exothermic or hazardous reactions nih.govorganic-chemistry.org.
Stereoselective and Regioselective Synthesis Considerations
Regioselectivity:
A key challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the N-alkylation step. When an unsymmetrically substituted pyrazole is used as the starting material, two different regioisomers can be formed. For the synthesis of this compound, starting from unsubstituted pyrazole, this is not a concern. However, for the synthesis of analogues with substituents on the pyrazole ring, controlling the position of the benzyl group is crucial.
The regioselectivity of pyrazole N-alkylation is influenced by several factors, including:
Steric hindrance: Bulky substituents on the pyrazole ring can direct the incoming electrophile to the less sterically hindered nitrogen atom.
Electronic effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
Reaction conditions: The choice of base, solvent, and temperature can also affect the regioselectivity of the reaction.
Several studies have focused on achieving regioselective N-alkylation of pyrazoles by carefully controlling these parameters nih.govacs.org.
Stereoselectivity:
The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a consideration in its synthesis. However, if chiral substituents were to be introduced on either the pyrazole or the benzyl moiety, or if the benzylic methylene (B1212753) group were to be further substituted, stereoselective synthesis would become a critical aspect. In such cases, the use of chiral catalysts or auxiliaries for the reduction of a corresponding ketone precursor could be employed to control the stereochemistry of the resulting alcohol.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be optimized to be more environmentally friendly.
Alternative Solvents:
Traditional solvents used in N-alkylation reactions, such as dimethylformamide (DMF) and acetonitrile, have environmental and health concerns. The use of greener solvents is a key aspect of green chemistry. For the N-alkylation of pyrazoles, alternative solvents such as propylene carbonate have been explored nih.govmdpi.com. Water has also been investigated as a green solvent for some pyrazole syntheses, although its applicability depends on the specific reaction.
Catalysis:
The use of catalysts can improve reaction efficiency and reduce waste. For the N-alkylation step, phase-transfer catalysts can be employed to facilitate the reaction in a two-phase system, potentially reducing the need for harsh organic solvents. For the reduction of the aldehyde, catalytic transfer hydrogenation using a metal catalyst and a hydrogen donor (e.g., isopropanol) can be a greener alternative to stoichiometric metal hydride reagents.
Energy Efficiency:
Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating. This has been successfully applied to the synthesis of various pyrazole derivatives researchgate.net.
Atom Economy:
The ideal synthesis has a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The described two-step synthesis of this compound generally has a good atom economy, especially if the byproducts (e.g., salts from the alkylation and reduction steps) are minimized and can be easily removed.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Purification and Characterization Methodologies for Synthetic Products
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final product.
Purification Methodologies
The crude product obtained from the synthesis is typically purified using standard laboratory techniques. mdpi.com
Column Chromatography: This is one of the most common methods for purifying pyrazole derivatives. mdpi.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. acs.org A solvent system (eluent), typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. mdpi.com By gradually increasing the polarity of the eluent, the desired compound can be separated from unreacted starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org
Recrystallization: If the synthesized product is a solid, recrystallization can be an effective purification technique. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Characterization Methodologies
The structure and purity of the purified this compound are confirmed using a combination of spectroscopic methods. ekb.egnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. nih.gov
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The spectrum of the target molecule is expected to show distinct signals for the pyrazole ring protons, the methylene bridge protons (-CH₂-), the aromatic protons of the phenyl ring, and the hydroxyl proton (-OH). mdpi.com
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net Signals corresponding to the carbons of the pyrazole ring, the methylene bridge, the phenyl ring, and the carbon bearing the hydroxyl group would be expected. rsc.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, thereby confirming its molecular formula. researchgate.net Techniques like Electrospray Ionization (ESI) would typically show a peak corresponding to the protonated molecule [M+H]⁺. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. askthenerd.com The spectrum of this compound is expected to show characteristic absorption bands, most notably a broad O-H stretching band for the alcohol group, C-H stretching bands for the aromatic and aliphatic portions, and C=C and C=N stretching bands for the aromatic rings. researchgate.net
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its elemental composition. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~7.6 | Doublet (d) | 1H | Pyrazole H-5 |
| ~7.4 | Doublet (d) | 1H | Pyrazole H-3 |
| ~7.3 | Doublet (d) | 2H | Phenyl H-2, H-6 |
| ~7.2 | Doublet (d) | 2H | Phenyl H-3, H-5 |
| ~6.3 | Triplet (t) | 1H | Pyrazole H-4 |
| ~5.3 | Singlet (s) | 2H | Methylene (-CH₂-) |
| ~4.6 | Singlet (s) | 2H | Methanol (-CH₂OH) |
| ~1.7 | Singlet (s) | 1H | Hydroxyl (-OH) |
Predicted in CDCl₃. Chemical shifts are approximate and based on analogous structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | Phenyl C-4 |
| ~140 | Pyrazole C-3 |
| ~136 | Phenyl C-1 |
| ~129 | Pyrazole C-5 |
| ~128 | Phenyl C-3, C-5 |
| ~127 | Phenyl C-2, C-6 |
| ~106 | Pyrazole C-4 |
| ~65 | Methanol (-CH₂OH) |
| ~55 | Methylene (-CH₂-) |
| Predicted in CDCl₃. Chemical shifts are approximate and based on analogous structures. |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3150-3000 | C-H stretch | Aromatic (Phenyl & Pyrazole) |
| 2950-2850 | C-H stretch | Aliphatic (Methylene) |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings |
| 1250-1000 | C-O stretch | Primary Alcohol |
| Predictions are based on typical values for the respective functional groups. askthenerd.comresearchgate.net |
Reactivity Profiles and Derivatization Strategies of 4 1h Pyrazol 1 Ylmethyl Phenyl Methanol
Chemical Transformations of the Pyrazole (B372694) Moiety
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This aromaticity confers a degree of stability, though it readily participates in certain chemical transformations, particularly electrophilic substitution. globalresearchonline.net Pyrazole is generally resistant to oxidizing and reducing agents. globalresearchonline.net
Electrophilic Aromatic Substitution: In N-substituted pyrazoles, electrophilic substitution reactions occur preferentially at the C4 position. nih.govnih.gov The pyrazole nucleus in [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol is substituted at the N1 position, thus directing incoming electrophiles to the C4 carbon. Common transformations include nitration, halogenation, and formylation.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position.
Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C4 position.
Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (-CHO) onto the C4 position of the pyrazole ring. nih.govresearchgate.net This reaction generates an electrophilic iminium cation that reacts with the electron-rich pyrazole ring. researchgate.net
The introduction of these functional groups at the C4 position provides a handle for further derivatization, enabling the synthesis of a wide array of analogues.
| Reaction | Reagents | Position of Substitution | Product Moiety |
| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-1H-pyrazol-1-yl |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1H-pyrazol-1-yl |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-1H-pyrazol-1-yl |
| Formylation | POCl₃ / DMF | C4 | 4-Formyl-1H-pyrazol-1-yl |
Reactions Involving the Phenyl Ring and its Substituents
The phenyl ring in this compound is disubstituted with a pyrazol-1-ylmethyl group and a hydroxymethyl group in a para arrangement. Both substituents are activating and ortho-, para-directing for electrophilic aromatic substitution. Since the para positions relative to each group are occupied by the other, incoming electrophiles are directed to the ortho positions (C2 and C6) of the phenyl ring.
Potential reactions include:
Nitration: Introduction of a nitro group onto the phenyl ring.
Halogenation: Introduction of halogen atoms (Cl, Br) via electrophilic substitution.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the hydroxyl group can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the alcohol may be necessary.
| Reaction | Reagents | Position of Substitution | Product Moiety |
| Nitration | HNO₃ / H₂SO₄ | C2, C6 | 2-Nitro-4-(1H-pyrazol-1-ylmethyl)phenyl |
| Bromination | Br₂ / FeBr₃ | C2, C6 | 2-Bromo-4-(1H-pyrazol-1-ylmethyl)phenyl |
| Acylation | RCOCl / AlCl₃ (with protected alcohol) | C2, C6 | 2-Acyl-4-(1H-pyrazol-1-ylmethyl)phenyl |
Modifications of the Hydroxyl Group
The primary benzylic hydroxyl group is a key site for derivatization, allowing for significant structural modifications.
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). The resulting aldehyde, 4-(1H-pyrazol-1-ylmethyl)benzaldehyde, is a valuable intermediate for reactions such as reductive amination, Wittig reactions, and condensation reactions. nepjol.info Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent yields the corresponding carboxylic acid, 4-(1H-pyrazol-1-ylmethyl)benzoic acid.
Esterification and Etherification: Standard reactions can be employed to form esters and ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids (Fischer esterification) or more reactive acyl chlorides and anhydrides. Ethers can be formed via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.
Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions to introduce a variety of functional groups, including azides, cyanides, and amines.
Reductive Amination Precursor: As an alcohol, it can be oxidized to the corresponding aldehyde, which is a key starting material for reductive amination to synthesize various amine derivatives. researchgate.net
| Transformation | Reagents | Resulting Functional Group |
| Oxidation (mild) | PCC, MnO₂ | Aldehyde (-CHO) |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |
| Esterification | RCOOH / H⁺ or RCOCl | Ester (-OOCR) |
| Etherification | 1. NaH; 2. R-X | Ether (-OR) |
| Tosylation | TsCl, Pyridine | Tosylate (-OTs) |
Synthesis of Structural Analogues and Libraries based on this compound Scaffold
The development of new methods for synthesizing libraries of heterocyclic compounds is a constantly growing field in chemistry. acs.org Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. nih.gov
The design of novel derivatives based on the this compound scaffold is guided by principles aimed at systematically exploring structure-activity relationships (SAR). The ease with which the electronic richness of donor atoms and the steric bulk of substituents can be altered is particularly appealing. acs.org
Key design strategies include:
Substitution on the Pyrazole Ring: Introducing various substituents (e.g., alkyl, aryl, halogens) at the C3, C4, and C5 positions of the pyrazole ring to modulate electronic properties and steric profile.
Modification of the Linker: Altering the methylene (B1212753) (-CH₂-) bridge between the pyrazole and phenyl rings, for instance, by introducing alkyl chains of varying lengths or incorporating other functional groups.
Bioisosteric Replacement: Replacing the pyrazole moiety with other five-membered heterocycles like triazole, imidazole, or isoxazole (B147169) to investigate the importance of the pyrazole core for a desired activity. acs.orgacs.org
Combinatorial chemistry provides a powerful tool for the rapid generation of large collections of molecules for screening purposes. nih.govarkat-usa.org Solution-phase parallel synthesis is a well-suited methodology for creating libraries based on the this compound scaffold. acs.orgacs.org
Several combinatorial strategies can be employed:
Scaffold-Based Derivatization: Starting with the core this compound molecule, parallel reactions can be performed on the hydroxyl group. For example, reacting the core alcohol with a library of diverse carboxylic acids or alkyl halides in a multi-well plate format would rapidly generate a library of esters or ethers.
Building Block Approach: A library can be constructed by reacting a diverse set of substituted pyrazoles with a single building block like 4-(bromomethyl)benzyl alcohol. Conversely, pyrazole itself can be reacted with a library of substituted benzyl (B1604629) halides.
Multi-component Reactions: Three-component or four-component reactions are highly efficient for generating molecular diversity. nih.govorganic-chemistry.org For instance, a library of pyrazoles can be synthesized via a one-pot condensation of various substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes, which could then be elaborated into the final target structure. organic-chemistry.org This approach takes advantage of the vast number of commercially available aldehydes, amines, and other starting materials. acs.org
These combinatorial approaches enable the efficient exploration of the chemical space around the this compound scaffold, facilitating the discovery of novel compounds for various applications. acs.org
Biological and Pharmacological Research Perspectives on 4 1h Pyrazol 1 Ylmethyl Phenyl Methanol and Its Derivatives
Role as a Privileged Scaffold in Medicinal Chemistry
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs, demonstrating its ability to interact with a diverse array of biological targets. nih.gov The structure of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol, which incorporates this pyrazole ring linked to a phenylmethanol group, serves as a versatile foundation for the synthesis of novel derivatives with wideranging therapeutic potential. nih.govglobalresearchonline.net
The chemical architecture of the pyrazole ring, with its distinct nitrogen atoms, allows for various substitution patterns, providing medicinal chemists with ample opportunities to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds. nih.gov This adaptability is crucial for optimizing interactions with specific biological targets and enhancing therapeutic efficacy. The presence of the pyrazole moiety in drugs like the anti-inflammatory Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil underscores its pharmacological importance and validates its status as a privileged structure. nih.govnih.gov
In Vitro Studies of Biological Activity of Derivatives
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR investigations have been instrumental in identifying key structural features that govern their pharmacological effects. nih.gov Studies have shown that the nature and position of substituents on both the pyrazole and phenyl rings can dramatically alter the potency and selectivity of the compounds. nih.govresearchgate.net
For instance, in the context of anticancer activity, the presence of halogen atoms like chlorine or fluorine at the 4-position of the phenyl ring has been shown to enhance antiproliferative activity against cell lines such as MCF-7 (breast cancer). researchgate.net Similarly, for anti-inflammatory applications, specific substitutions on the pyrazole ring have been correlated with increased inhibitory activity against enzymes like Cyclooxygenase-2 (COX-2). ijper.org In the development of inhibitors for neurodegenerative diseases, SAR studies have guided the modification of pyrazoline derivatives to improve their inhibitory action against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov
Exploration of Potential Biological Targets and Pathways
The derivatives of the pyrazole scaffold have been found to interact with a wide spectrum of biological targets, implicating them in numerous cellular pathways. This multi-target capability is a hallmark of many pyrazole-based compounds. globalresearchonline.netnih.gov
Enzyme Inhibition: A primary mechanism of action for many pyrazole derivatives is enzyme inhibition.
Kinases: In oncology, pyrazole derivatives have been designed as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase (CDK), and Bruton's Tyrosine Kinase (BTK), which are crucial for cancer cell proliferation and survival. nih.govresearchgate.net
COX-2: For anti-inflammatory effects, derivatives are often targeted against COX-2, an enzyme involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. ijper.orgnih.gov
DPP-IV: In metabolic diseases, pyrazole compounds have been explored as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. chemmethod.comchemmethod.com
AChE & MAO: For neurodegenerative disorders, targets include Acetylcholinesterase (AChE), whose inhibition increases neurotransmitter levels, and Monoamine Oxidase (MAO), involved in neurotransmitter degradation. nih.gov
Other Targets: Beyond enzyme inhibition, some derivatives have been shown to interact directly with DNA or to modulate the function of other proteins, highlighting the broad therapeutic potential of this chemical class. nih.gov
Research into Antimicrobial and Anti-inflammatory Potential of Derivatives
The pyrazole scaffold has been a fertile ground for the discovery of new antimicrobial and anti-inflammatory agents. nih.govorientjchem.orgnih.gov
Antimicrobial Activity: Researchers have synthesized and screened numerous pyrazole derivatives, demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govnih.gov Some compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable or even superior to standard antibiotics like Ciprofloxacin. nih.gov For example, certain novel pyrazole analogues have exhibited high activity against Escherichia coli and Streptococcus epidermidis. nih.gov The introduction of different functional groups, such as thiazole (B1198619) fragments, into the pyrazole structure has been shown to enhance antimicrobial potency. orientjchem.org
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Pyrazole Derivative 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole Derivative 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole Derivative 2 | A. niger | 1 | Clotrimazole | - |
Anti-inflammatory Activity: The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting as potent inhibitors of inflammatory mediators. nih.govnih.gov The primary mechanism often involves the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. ijper.org Preclinical studies in animal models, such as the carrageenan-induced paw edema model in rats, have confirmed the in vivo anti-inflammatory effects of these compounds. nih.govnih.gov Some synthesized derivatives have demonstrated activity comparable to established anti-inflammatory drugs like Diclofenac sodium. nih.gov
Investigations into Anticancer and Neurodegenerative Disease Applications of Derivatives
Anticancer Applications: The development of pyrazole derivatives as anticancer agents is an active area of research. nih.govirjmets.com These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those from breast (MCF-7), lung (A549), and prostate (PC-3) cancers. researchgate.netirjmets.com The anticancer mechanisms are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer. nih.gov As previously mentioned, pyrazole derivatives have been successfully designed to target protein kinases like EGFR and CDK. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target enzymes, aiding in the design of more potent and selective inhibitors. researchgate.net
| Cancer Cell Line | Compound | IC50 (µM) |
| A549 (Lung) | Pyrazole Derivative 6 | 3.82 |
| A549 (Lung) | Pyrazole Derivative 7 | 5.33 |
| A549 (Lung) | Pyrazole Derivative 8 | 4.33 |
| MCF-7 (Breast) | Compound 5a | 1.88 |
| B16-F10 (Melanoma) | Compound 5a | 2.12 |
Neurodegenerative Disease Applications: The structural versatility of the pyrazole core has also been leveraged to develop agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net The therapeutic strategy often focuses on inhibiting enzymes that play a role in the disease pathology. For Alzheimer's disease, pyrazoline derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which helps to restore acetylcholine (B1216132) levels in the brain, and also as modulators of β-amyloid aggregation. nih.govresearchgate.net Furthermore, pyrazolines have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are targets for treating both Parkinson's disease and depression. nih.gov
Preclinical Research Modalities and Methodologies
The evaluation of this compound derivatives involves a combination of computational, in vitro, and in vivo methodologies.
In Silico Studies: Computational techniques are frequently employed in the initial stages of drug discovery. Molecular docking simulations are used to predict the binding affinity and interaction patterns of newly designed pyrazole derivatives with their biological targets (e.g., COX-2, DPP-IV, various kinases). ijper.orgchemmethod.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is also performed computationally to evaluate the drug-likeness and potential pharmacokinetic properties of the compounds. chemmethod.com
In Vitro Assays: A wide range of in vitro experiments are conducted to determine the biological activity of the synthesized compounds. These include:
Antimicrobial Susceptibility Tests: Methods like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC) of compounds against various bacterial and fungal strains. nih.govnih.gov
Enzyme Inhibition Assays: These assays quantify the ability of a compound to inhibit the activity of a specific target enzyme, providing IC50 values. nih.govnih.gov
Cytotoxicity Assays: For anticancer research, assays such as the MTT assay are used to measure the effect of the compounds on the viability and proliferation of cancer cell lines. irjmets.commdpi.com
Computational Chemistry and Theoretical Studies on 4 1h Pyrazol 1 Ylmethyl Phenyl Methanol
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein.
For [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol, molecular docking studies could be employed to predict its binding affinity and interaction patterns with various protein targets. The pyrazole (B372694) ring, a common scaffold in many pharmaceuticals, is known to participate in various types of interactions, including hydrogen bonds and π-π stacking. escholarship.org The phenyl and methanol (B129727) groups of the compound would further influence its binding characteristics.
A hypothetical molecular docking study of this compound against a protein kinase, a common target for pyrazole-containing inhibitors, could yield results such as those presented in the table below. nih.gov These predictions are crucial for understanding the compound's potential as an inhibitor and for guiding further structural modifications to improve its potency and selectivity. nih.govacs.orgelsevierpure.com
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
|---|---|---|---|
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | -8.5 | Cys919, Asp1046, Leu840 | Hydrogen Bond, Hydrophobic Interaction |
| CDK2 (Cyclin-Dependent Kinase 2) | -7.9 | Lys89, Ile10 | Hydrogen Bond, van der Waals |
| Aurora A Kinase | -8.1 | Arg137, Tyr212 | Hydrogen Bond, π-π Stacking |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of molecules. aip.orgtandfonline.com For this compound, these calculations can be used to determine various molecular properties that are crucial for understanding its chemical behavior.
Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack. aip.org
The following table presents hypothetical data from a DFT study on this compound, illustrating the types of electronic properties that can be calculated.
| Calculated Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Region of electron donation |
| LUMO Energy | -1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bohrium.com For a flexible molecule like this compound, understanding its preferred conformations is essential, as the three-dimensional shape of a molecule often dictates its biological activity.
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the compound and to study its dynamic behavior over time. eurasianjournals.comeurasianjournals.com An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into its flexibility, the stability of its different conformations, and the nature of its interactions with its environment. researchgate.net
A conformational analysis would likely focus on the rotational freedom around the single bonds connecting the pyrazole, methylene (B1212753), and phenyl groups. The table below illustrates potential low-energy conformers and their relative stabilities.
| Conformer | Dihedral Angle (Pyrazole-CH2-Phenyl-CH2OH) | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| 1 (Extended) | ~180° | 0.0 | Most Stable |
| 2 (Folded) | ~60° | 1.2 | Less Stable |
| 3 (Gauche) | ~-60° | 1.5 | Less Stable |
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By developing a QSAR model, it is possible to predict the activity of new, untested compounds. nih.govnih.gov
For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally similar pyrazole derivatives with their experimentally measured biological activities against a specific target. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.com
A hypothetical QSAR model for a series of pyrazole derivatives might identify key descriptors that influence their activity, as shown in the table below. Such a model could then be used to predict the biological activity of this compound.
| Molecular Descriptor | Coefficient in QSAR Equation | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is correlated with higher activity. |
| Molecular Weight | -0.12 | Lower molecular weight is slightly favored for activity. |
| Number of Hydrogen Bond Donors | +0.67 | More hydrogen bond donors enhance biological activity. |
| Topological Polar Surface Area (TPSA) | +0.23 | A larger polar surface area is beneficial for activity. |
Advanced Applications and Emerging Research Areas for 4 1h Pyrazol 1 Ylmethyl Phenyl Methanol
Potential in Materials Science Research
The unique architecture of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol makes it a compelling building block, or "tecton," for the synthesis of novel materials. Pyrazole (B372694) derivatives are widely recognized for their applications in the development of fluorescent materials, dyes, and advanced polymers. globalresearchonline.netresearchgate.net The potential utility of this compound in materials science stems from its capacity to act as a versatile ligand for creating coordination polymers and metal-organic frameworks (MOFs).
The pyrazole moiety contains two adjacent nitrogen atoms, which can coordinate with metal ions, while the phenyl group provides a rigid scaffold. The methanol (B129727) group at the para position offers a site for further chemical modification, allowing for the tuning of the material's properties or for grafting onto surfaces. These characteristics suggest its suitability for constructing materials with interesting photoluminescent, electronic, or porous properties. For instance, pyrazole-based ligands have been incorporated into materials that exhibit fluorescence, which is a valuable property for applications in sensors and optoelectronic devices. researchgate.net The combination of the pyrazole and phenyl groups could lead to materials with extended π-conjugated systems, influencing their electronic and optical behaviors.
Role in Catalysis and Organocatalysis Research
In the realm of catalysis, pyrazole-containing molecules are of significant interest due to their ability to act as effective ligands that can modulate the activity and selectivity of metal catalysts. nih.gov The nitrogen atoms of the pyrazole ring can bind to a metal center, influencing its electronic properties and steric environment. This interaction is crucial for enhancing catalytic performance in a variety of chemical transformations. rsc.orgnih.gov
Research has demonstrated that pyrazole ligands can significantly enhance the catalytic activity of metal complexes in reactions such as polymerization and oxidation. rsc.orgresearchgate.netarabjchem.org For example, the use of pyrazole ligands with titanium(IV) isopropoxide has been shown to dramatically increase the rate of ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov In these systems, the pyrazole ligand is thought to facilitate cooperation between metal centers, leading to enhanced catalytic efficiency. rsc.orgnih.gov
This compound could serve as a monodentate or potentially a bidentate ligand. The pyrazole nitrogen can coordinate to a metal, while the hydroxyl group of the methanol moiety could also participate in coordination or be functionalized to introduce additional donor atoms. This structural flexibility allows for the design of catalysts with tailored properties for specific organic transformations. The field of organocatalysis, which uses small organic molecules as catalysts, could also potentially utilize this compound, either directly or as a precursor for more complex chiral catalysts.
Table 1: Examples of Catalytic Activity Enhancement by Pyrazole Ligands in L-lactide Polymerization This table presents findings from related pyrazole compounds to illustrate the potential catalytic role.
| Catalyst System | Polymerization Temperature (°C) | Catalytic Activity Enhancement (Approx. Fold Increase vs. Ti(OiPr)4 alone) | Resulting Polymer Molecular Mass (Mn) |
|---|---|---|---|
| Ti(OiPr)4 with furPz | 60 | 3 | 51,100 |
| Ti(OiPr)4 with BuPz | Room Temperature | 17 | - |
Data sourced from research on titanium iso-propoxide catalysis. rsc.orgnih.gov
Development of Advanced Analytical Methods for Research Purposes
The characterization and analysis of this compound would rely on a suite of standard and advanced analytical techniques. The structural elucidation of newly synthesized pyrazole derivatives is routinely accomplished using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. mdpi.commdpi.com
NMR Spectroscopy: 1H and 13C NMR would be fundamental for confirming the molecular structure. Characteristic signals would include those for the protons and carbons of the pyrazole ring, the phenyl ring, the methylene (B1212753) bridge (-CH2-), and the methanol group (-CH2OH). mdpi.com
IR Spectroscopy: This technique would identify key functional groups. Expected characteristic bands would include N-H stretches (if the pyrazole is unsubstituted), C=N and C=C stretches from the aromatic rings, and a broad O-H stretch from the methanol group. mdpi.comresearchgate.net
Mass Spectrometry: MS would be used to determine the molecular weight and to study fragmentation patterns, further confirming the compound's identity. researchgate.netnepjol.info
X-ray Crystallography: For a definitive three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, angles, and information on intermolecular interactions. mdpi.commdpi.com
Emerging research could focus on developing analytical methods that exploit the specific properties of this molecule. For example, if the compound or its metal complexes are found to be fluorescent, this could be leveraged to create sensitive and selective analytical probes for detecting specific ions or molecules. The development of chromatographic methods (e.g., HPLC) would also be crucial for purification and quantitative analysis in various research contexts.
Table 2: Typical Analytical Characterization Data for Pyrazole Derivatives This table provides examples of characteristic spectroscopic data observed for analogous pyrazole-containing compounds.
| Analytical Technique | Characteristic Feature | Typical Range/Value | Reference |
|---|---|---|---|
| 13C NMR | Carbonyl group (C=O) signal in a related ketone | ~194.7 ppm | mdpi.com |
| 1H NMR | Protons of the pyrazole ring | 6.2 - 7.7 ppm | mdpi.com |
| IR Spectroscopy | Aniline N-H stretches in a related amine | 3328 cm-1 and 3448 cm-1 | mdpi.com |
| IR Spectroscopy | Aromatic ring stretches | ~1626 cm-1 | mdpi.com |
| UV-Vis Spectroscopy | Electronic transitions in a conjugated system | 325 nm and 415 nm | researchgate.netnepjol.info |
Conclusion and Future Directions in 4 1h Pyrazol 1 Ylmethyl Phenyl Methanol Research
Summary of Key Research Findings and Contributions
Research into pyrazole (B372694) derivatives has established them as a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Although specific studies on [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol are not extensively documented, research on analogous structures provides valuable insights.
Key contributions in the field of pyrazole chemistry include the development of diverse synthetic methodologies. Various synthetic routes have been established for creating functionalized pyrazoles. researchgate.net For instance, the synthesis of related compounds like 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been achieved and their biological activities evaluated. researchgate.net These studies often involve multi-step syntheses and employ a range of characterization techniques, including NMR, IR, and mass spectrometry, to confirm the molecular structures. nepjol.info
In the realm of medicinal chemistry, pyrazole derivatives have been investigated for a wide array of biological activities. These include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net For example, certain pyrazole-fused curcumin (B1669340) analogues have demonstrated anticancer properties. nih.gov The structural motif of pyrazole is considered a "privileged structure" in drug design due to its ability to interact with various biological targets. nih.gov
The crystal structures of several pyrazole-containing compounds have been determined, providing crucial information about their three-dimensional conformations and intermolecular interactions. nih.govmdpi.com This structural data is vital for understanding structure-activity relationships and for the rational design of new derivatives with enhanced properties.
Interactive Table: Representative Spectroscopic Data for a Related Pyrazole Derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com
| Spectroscopic Technique | Key Features and Assignments |
| ¹H-NMR | - Downfield singlets at 7.50 and 7.25 ppm (pyrazole hydrogens)- Doublets at 6.88 and 6.62 ppm (aniline ring hydrogens)- Broad singlet at 3.85 ppm (N-H protons)- Upfield singlet at 2.05 ppm (methyl groups) |
| IR Spectroscopy | - Aromatic ring vibrations at 1626 cm⁻¹- Aniline N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹ |
Note: This data is for a related compound and is presented to illustrate typical characterization data for this class of molecules.
Unaddressed Research Questions and Opportunities
The limited research specifically on this compound presents a landscape rich with unanswered questions and significant opportunities for future investigation. A primary unaddressed area is the comprehensive evaluation of its biological activity profile.
Key Unaddressed Questions:
What are the specific biological targets of this compound?
Does this compound exhibit significant anticancer, anti-inflammatory, or antimicrobial properties, similar to other pyrazole derivatives?
What is the mechanism of action underlying any potential biological activity?
Can the synthesis of this compound be optimized for efficiency and scalability?
What are the detailed crystallographic and conformational properties of this specific molecule?
Research Opportunities:
Systematic Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, bacterial strains, and inflammatory markers could reveal its therapeutic potential.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the phenyl and pyrazole rings could elucidate key structural features required for biological activity.
Computational Modeling: Molecular docking and simulation studies could predict potential biological targets and guide the design of more potent analogues. researchgate.net
Coordination Chemistry: The potential of this compound to act as a ligand for metal complexes could be explored, opening avenues in catalysis and materials science. mdpi.com
Methodological Advancements and Interdisciplinary Collaborations
Future research on this compound and its derivatives will benefit from recent methodological advancements and increased interdisciplinary collaboration.
Methodological Advancements:
High-Throughput Screening (HTS): HTS technologies can accelerate the process of identifying promising biological activities from a large library of pyrazole derivatives.
Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques and high-resolution X-ray crystallography will be crucial for unambiguous structure determination and for studying dynamic processes.
In Silico Drug Design: The integration of computational chemistry and machine learning can enhance the efficiency of lead compound identification and optimization.
Novel Synthetic Methodologies: The development of more efficient, sustainable, and atom-economical synthetic routes for pyrazole derivatives remains an important area of research.
Interdisciplinary Collaborations:
Chemistry and Biology: Collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new pyrazole-based therapeutic agents.
Chemistry and Materials Science: Partnerships between chemists and materials scientists can lead to the development of novel materials, such as metal-organic frameworks (MOFs) or coordination polymers, using this compound as a building block.
Chemistry and Pharmacology: Collaboration with pharmacologists is crucial for detailed preclinical studies, including understanding the pharmacokinetic and pharmacodynamic properties of promising compounds.
By leveraging these advancements and fostering collaborations, the scientific community can unlock the full potential of this compound and the broader class of pyrazole compounds.
Q & A
Q. What are the common synthetic routes for [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol?
Methodological Answer: The compound is typically synthesized via Mannich reactions or nucleophilic substitution . For example:
- Mannich Reaction : Reacting pyrazole derivatives with formaldehyde and benzyl alcohols under basic conditions (e.g., NaH/TBAB in DMF) to introduce the pyrazole-methyl group onto the phenyl ring .
- Reductive Amination : Reducing ketone intermediates (e.g., 4-(pyrazolylmethyl)benzaldehyde) using agents like NaBH₄ or LiAlH₄ to yield the methanol derivative .
- Cross-Coupling : Palladium-catalyzed coupling of halogenated pyrazoles with benzyl alcohols.
Key Parameters :
| Parameter | Typical Range |
|---|---|
| Reaction Temp. | 80–120°C |
| Catalyst | NaH, TBAB, or Pd(PPh₃)₄ |
| Solvent | DMF, THF, or MeOH |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 4.5–5.0 ppm (CH₂-pyrazole) and δ 4.8–5.2 ppm (benzylic -CH₂OH) confirm substitution .
- DEPT-135 : Distinguishes CH₃, CH₂, and CH groups.
- X-ray Crystallography :
- Dihedral angles between pyrazole and phenyl rings (e.g., 3.76–5.49°) indicate planarity .
- Hydrogen-bonding networks (O–H⋯N/O) stabilize crystal packing .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 203.
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃ or DBU) to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography .
- Temperature Control : Lower temps (60–80°C) minimize decomposition of heat-sensitive intermediates.
- Crystallization : Recrystallize from MeOH/EtOAc (1:3) to achieve ≥95% purity .
Q. How should contradictory data regarding biological activity be analyzed?
Methodological Answer: Contradictions in biological assays (e.g., varying IC₅₀ values) arise from:
- Assay Conditions : pH, solvent (DMSO vs. PBS), or cell line differences (e.g., H460 vs. MCF-7) .
- Structural Analogues : Compare substituent effects (e.g., -NO₂ vs. -OCH₃ on pyrazole) using SAR tables :
| Substituent (R) | IC₅₀ (μM) | Selectivity |
|---|---|---|
| -H | 12.3 | Non-selective |
| -NO₂ | 8.7 | MAO-B |
| -OCH₃ | 15.9 | MAO-A |
- Statistical Validation : Use ANOVA to assess significance of dose-response curves across replicates.
Q. What computational approaches are used to predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for nucleophilic sites .
- Molecular Docking : Dock into MAO-B (PDB: 2V5Z) using AutoDock Vina; pyrazole-methyl group forms π-π interactions with Tyr398 .
- MD Simulations : Simulate solvation in water (AMBER force field) to assess stability over 50 ns trajectories.
Q. How are structure-activity relationships (SAR) investigated for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogues with:
- Pyrazole Substitution : Replace 1H-pyrazole with 1,2,4-triazole to test hydrogen-bonding capacity .
- Phenyl Ring Functionalization : Introduce electron-withdrawing groups (-Cl, -CF₃) to enhance lipophilicity .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for the pyrazole-phenyl system?
Methodological Answer: Variations arise from:
- Crystallization Solvents : MeOH vs. EtOAC induce different packing forces, altering angles by 1–3° .
- Temperature : Data collected at 185 K vs. RT show thermal motion differences .
- Software : SHELXL (vs. OLEX2) may refine angles with ±0.5° variance due to weighting schemes .
Future Research Directions
Q. What are unmet challenges in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
